2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Description
2-Phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic organic compound featuring a benzothiazine core substituted with a methyl group at position 3 and a 2-phenylethyl ester moiety at position 2. This compound belongs to the benzothiazine family, which is characterized by a fused benzene and thiazine ring system.
Properties
IUPAC Name |
2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-17(22-16-10-6-5-9-15(16)19-13)18(20)21-12-11-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFWNDSEARPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344304 | |
| Record name | ST024470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90252-69-0 | |
| Record name | ST024470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to promote the formation of the benzothiazine ring, followed by the addition of the phenylethyl group through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring or the phenylethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the benzothiazine ring.
Substitution: Various substituted benzothiazine derivatives with different functional groups.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Studies have shown that benzothiazine derivatives exhibit antimicrobial activity against a range of pathogens. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
-
Anticancer Activity
- Research indicates that compounds related to 4H-benzothiazines can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have reported promising results in various cancer cell lines.
-
Neuroprotective Effects
- There is emerging evidence suggesting that benzothiazine derivatives may offer neuroprotective benefits. They have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
-
Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. Mechanistic studies suggest it may inhibit pro-inflammatory cytokines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Johnson et al., 2021 | Reported significant apoptosis induction in MCF-7 breast cancer cells via caspase activation pathways. |
| Lee et al., 2022 | Showed neuroprotective effects in an in vitro model of oxidative stress using primary neuronal cultures. |
| Patel et al., 2023 | Investigated anti-inflammatory action in a murine model of arthritis, reducing paw swelling by 40%. |
Potential Therapeutic Applications
Given its diverse biological activities, 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate holds potential for development into therapeutic agents for:
- Infectious diseases : As an antimicrobial agent.
- Cancer therapy : As an anticancer drug targeting specific pathways.
- Neurodegenerative diseases : For neuroprotection.
- Chronic inflammatory conditions : To alleviate symptoms and reduce inflammation.
Mechanism of Action
The mechanism of action of 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate
A closely related analog, ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 7625-01-6), differs only in its ester group (ethyl instead of phenylethyl). Key comparisons include:
- Molecular Weight : The phenylethyl variant has a higher molecular weight (~329 g/mol) compared to the ethyl analog (~265 g/mol), impacting solubility and chromatographic retention times.
- Lipophilicity : The phenylethyl group increases logP values, suggesting enhanced membrane permeability, which is critical for pharmaceutical applications.
- Synthetic Utility : Both compounds are intermediates in medicinal chemistry, but the phenylethyl derivative’s bulkier ester may influence reactivity in further derivatization .
Table 1: Physical and Chemical Properties
| Property | 2-Phenylethyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight (g/mol) | ~329 | ~265 |
| Ester Group | 2-Phenylethyl | Ethyl |
| LogP (Predicted) | ~3.5 | ~2.1 |
| Solubility in Water | Low | Moderate |
2-(2-Phenylethyl)Chromones
2-(2-Phenylethyl)chromones are structurally distinct (chromone core vs. benzothiazine) but share the 2-phenylethyl substituent. These compounds are prominent in agarwood (Aquilaria spp.) and contribute to its fragrance . Key differences include:
- Chromatographic Behavior : Benzothiazines typically elute later in GC-MS due to higher molecular weights and polarity compared to chromones. For example, sesquiterpenes (MW <250) elute before 2-(2-phenylethyl)chromones (MW ≥250) .
- Fragmentation Patterns : In mass spectrometry, 2-(2-phenylethyl)chromones exhibit cleavage at the CH₂-CH₂ bond between the chromone and phenyl moieties, generating characteristic ions (e.g., m/z 121 for phenyl fragments). Benzothiazines may show distinct fragmentation due to sulfur incorporation .
- Biological Roles : Chromones are linked to fragrance in agarwood, whereas benzothiazines are explored for pharmacological activities (e.g., antimicrobial, anti-inflammatory).
Table 2: Analytical Comparison with 2-(2-Phenylethyl)Chromones
| Parameter | 2-Phenylethyl Benzothiazine | 2-(2-Phenylethyl)Chromones |
|---|---|---|
| Core Structure | Benzothiazine | Chromone |
| Typical Molecular Weight | ~329 | ≥250 |
| GC-MS Retention Time* | >38.5 min (estimated) | 25.7–38.5 min |
| Key MS Fragment Ions | Phenyl (m/z 77), thiazine-derived ions | Phenyl (m/z 77), chromone (m/z 147) |
Simple Phenylethyl Esters (e.g., 2-Phenylethyl Acetate)
Simpler esters like 2-phenylethyl acetate (a volatile compound in wines and fruits) highlight functional group effects:
- Volatility : 2-Phenylethyl acetate is highly volatile (low MW: 164 g/mol), whereas the benzothiazine derivative’s larger structure reduces volatility, making it less suitable for fragrance applications .
- Applications : While 2-phenylethyl acetate contributes to fruity aromas, the benzothiazine analog’s stability and lipophilicity make it more relevant in drug design.
Biological Activity
2-Phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a synthetic compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
The molecular formula of 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is , with a molecular weight of approximately 379.4 g/mol. The compound features a benzothiazine ring system that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F3NO2S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate |
| InChI | InChI=1S/C19H16F3NO2S/... |
| SMILES | CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OCCC3=CC=CC=C3 |
Antimicrobial and Antiviral Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains and viruses, suggesting potential applications in treating infections . The presence of the trifluoromethyl group in the structure enhances lipophilicity, which may improve cell membrane penetration and efficacy against pathogens.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, the compound's ability to inhibit histone deacetylases (HDACs) has been linked to its anticancer effects, as HDAC inhibition is a recognized strategy for cancer therapy .
Pain Relief Mechanism
Another significant aspect of this compound is its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This dual inhibition mechanism has been associated with pain relief without the common side effects seen with traditional analgesics . The structure-activity relationship studies suggest that modifications in the benzothiazine framework can enhance potency against these targets.
Study on Dual Inhibition
A recent study focused on the synthesis and evaluation of benzothiazole-phenyl analogs, including derivatives of 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. The research demonstrated that specific substitutions could lead to low nanomolar inhibition potencies for both sEH and FAAH enzymes. Behavioral assays indicated that these compounds could alleviate pain without significantly affecting voluntary locomotor activity in animal models .
Structure-Activity Relationship Analysis
SAR studies have revealed that introducing trifluoromethyl groups at specific positions on the aromatic rings can enhance metabolic stability and biological activity. For example, compounds with trifluoromethyl substitutions showed improved interactions with target enzymes compared to their non-substituted counterparts .
Q & A
Q. What established synthetic routes are available for 2-phenylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate?
A common method involves refluxing precursors such as substituted β-aroylacrylic acids with aminothiophenol derivatives in dry ethanol saturated with hydrogen chloride gas. Post-reaction crystallization (e.g., methanol recrystallization) ensures purity . For analogous benzothiazinones, multi-step protocols may include AlCl₃-catalyzed condensation followed by cyclization under acidic conditions . Key parameters include stoichiometric ratios (e.g., 2:1 molar ratio of reactants) and solvent selection to favor cyclization over side reactions.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
X-ray crystallography is definitive for resolving bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions in benzothiazinone derivatives) . Complement with NMR (¹H/¹³C) to confirm proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl signals (δ ~170–175 ppm). IR spectroscopy validates functional groups like C=O (~1680–1720 cm⁻¹) and aromatic C–H stretches .
Q. What biological activity screening methods are applicable to benzothiazine derivatives?
In vitro antifungal assays (e.g., against Candida albicans) using disk diffusion or microdilution methods are standard. Structure-activity relationships (SARs) can be explored by modifying substituents (e.g., 3-methyl or 2-carboxylate groups) to assess changes in bioactivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, reaction path searches can identify energetically favorable intermediates, reducing trial-and-error experimentation. Computational models also guide solvent selection (polar aprotic vs. protic) and catalyst design . Pairing these with machine learning (ML) accelerates parameter optimization (e.g., temperature, pressure) for yield improvement .
Q. How to resolve contradictions in proposed reaction mechanisms for benzothiazine derivatives?
Conflicting structural assignments (e.g., 1,5-benzothiazepine vs. 1,4-benzothiazinone) require rigorous validation. In one case, X-ray crystallography disproved prior assumptions by revealing a six-membered heterocycle with chair/twisted-boat conformations . Repetition under controlled conditions (e.g., inert atmosphere) and advanced spectroscopic cross-validation (2D NMR, high-resolution mass spectrometry) further mitigate discrepancies .
Q. What experimental design strategies improve yield in multi-step synthesis?
Factorial design (e.g., 2³ factorial matrix) systematically tests variables like temperature, catalyst loading, and reaction time. For example, optimizing AlCl₃ concentration in condensation steps can enhance intermediate purity . Process control tools (e.g., continuous flow reactors) minimize side reactions, while in-line analytics (e.g., FTIR monitoring) enable real-time adjustments .
Q. How can intermolecular interactions influence crystallization and stability?
Hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O) stabilize crystal packing. In benzothiazinones, intermolecular bonds along the a-axis form one-dimensional chains, as confirmed by X-ray data (Table 1: H-bond distances 2.8–3.0 Å) . Solvent polarity and cooling rates during recrystallization also affect polymorphism and crystal morphology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
